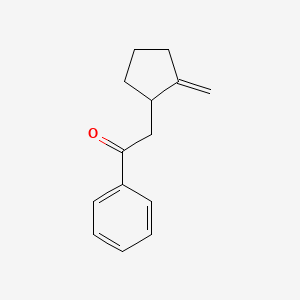
2-(2-Methylidenecyclopentyl)-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylidenecyclopentyl)-1-phenylethan-1-one is an organic compound with a unique structure that combines a cyclopentyl ring with a phenyl group
Vorbereitungsmethoden
The synthesis of 2-(2-Methylidenecyclopentyl)-1-phenylethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylidenecyclopentanone with phenylacetic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(2-Methylidenecyclopentyl)-1-phenylethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with enzymes or receptors. In medicine, researchers may investigate its potential therapeutic effects or use it as a reference compound in drug development. Industrial applications could include its use as an intermediate in the production of pharmaceuticals or other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Methylidenecyclopentyl)-1-phenylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
2-(2-Methylidenecyclopentyl)-1-phenylethan-1-one can be compared with other similar compounds, such as 2-methylidenecyclopentanone and phenylacetic acid derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its combined cyclopentyl and phenyl groups, which may confer distinct properties and applications.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.
Eigenschaften
CAS-Nummer |
174744-66-2 |
|---|---|
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
2-(2-methylidenecyclopentyl)-1-phenylethanone |
InChI |
InChI=1S/C14H16O/c1-11-6-5-9-13(11)10-14(15)12-7-3-2-4-8-12/h2-4,7-8,13H,1,5-6,9-10H2 |
InChI-Schlüssel |
ZQYSBSATHPHYAU-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCCC1CC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
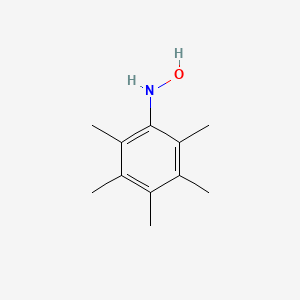
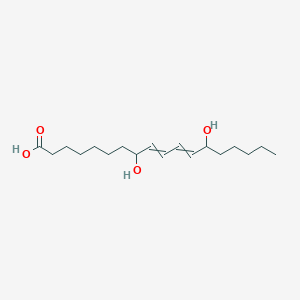
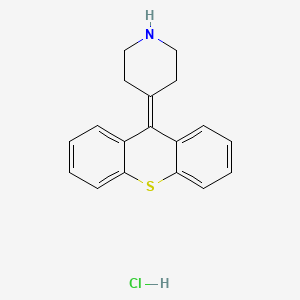
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)
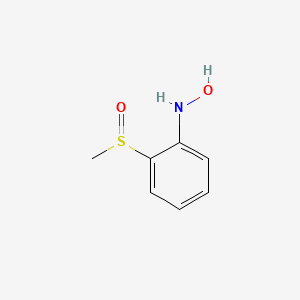
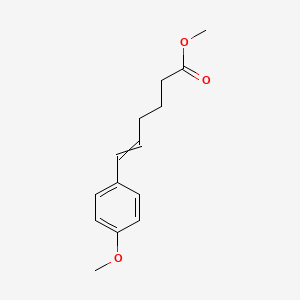
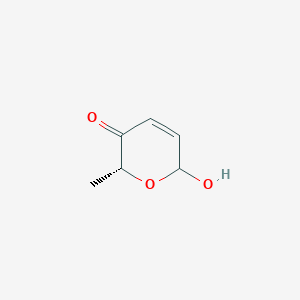

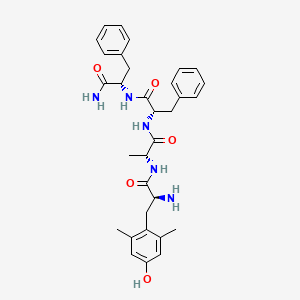
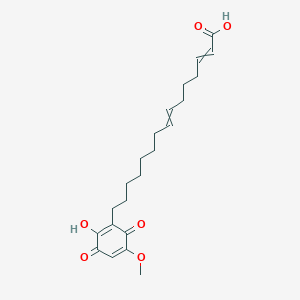
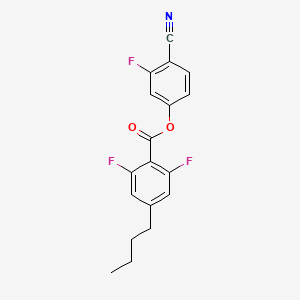
![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)
